Tramadol hydrochloride

Description

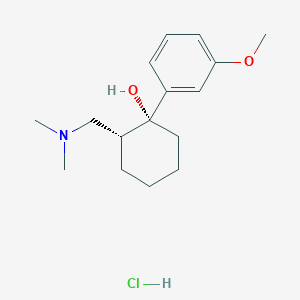

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-XMZRARIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023691, DTXSID60933340 | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-47-0, 148229-78-1, 22204-88-2 | |

| Record name | Tramadol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Neuronal Mechanism of Action of Tramadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol hydrochloride is a centrally acting analgesic with a unique dual mechanism of action that distinguishes it from traditional opioid analgesics. This technical guide provides an in-depth exploration of tramadol's effects on neuronal pathways, intended for researchers, scientists, and professionals in drug development. The guide elucidates its complex pharmacology, detailing its interactions with opioid receptors and monoamine reuptake systems. It presents quantitative data on binding affinities and transporter inhibition, outlines detailed experimental protocols for key assays, and provides visual representations of the involved signaling pathways and experimental workflows using Graphviz DOT language. This comprehensive overview aims to facilitate a deeper understanding of tramadol's therapeutic actions and to serve as a resource for future research and development in pain management.

Introduction

This compound is a synthetic analog of codeine that provides analgesia for moderate to moderately severe pain through a multi-faceted mechanism. Unlike classical opioids, its analgesic effects are only partially antagonized by naloxone, indicating a significant non-opioid component to its action. Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which, along with its primary active metabolite, O-desmethyltramadol (M1), contribute to its overall pharmacological profile. This guide dissects the intricate neuronal mechanisms of tramadol, focusing on its dual action as a weak mu-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor.

Dual Mechanism of Action

Tramadol's analgesic efficacy stems from two synergistic mechanisms: a weak affinity for the μ-opioid receptor and the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2]

Opioid Receptor Interaction

Tramadol itself is a weak agonist of the μ-opioid receptor (MOR).[1] However, its primary opioid-mediated effects are attributable to its active metabolite, O-desmethyltramadol (M1), which is formed in the liver via O-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6.[3] M1 exhibits a significantly higher affinity for the μ-opioid receptor than the parent compound.[3] The (+)-enantiomer of M1, in particular, has a much greater affinity for the MOR.[3]

Activation of presynaptic μ-opioid receptors in the dorsal horn of the spinal cord inhibits the release of excitatory neurotransmitters such as substance P and glutamate. Postsynaptic MOR activation leads to hyperpolarization of neurons, further dampening the transmission of nociceptive signals.[4]

Monoamine Reuptake Inhibition

The two enantiomers of tramadol exhibit distinct activities related to monoamine reuptake. (+)-tramadol is a more potent inhibitor of serotonin reuptake, while (-)-tramadol is a more effective inhibitor of norepinephrine reuptake.[1][5] This inhibition of serotonin and norepinephrine transporters (SERT and NET, respectively) in the central nervous system increases the concentration of these neurotransmitters in the synaptic cleft. The enhanced serotonergic and noradrenergic neurotransmission activates descending inhibitory pain pathways, which originate in brainstem nuclei like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) and project to the spinal cord dorsal horn.[4][6] This descending inhibition further suppresses the transmission of pain signals.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinities and transporter inhibition of tramadol and its metabolites.

Table 1: Binding Affinities (Ki, nM) at Opioid Receptors

| Compound | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor |

| Tramadol (racemic) | 17000[3] | >10000 | >10000 |

| (+)-Tramadol | 15700[3] | - | - |

| (-)-Tramadol | 28800[3] | - | - |

| M1 (racemic) | 3190[3] | - | - |

| (+)-M1 | 153[3] | - | - |

| (-)-M1 | 9680[3] | - | - |

| Morphine | 7.1[3] | - | - |

Table 2: Monoamine Transporter Inhibition (IC50, μM)

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Tramadol (racemic) | 3.1[7] | 21.5[8] |

| (+)-Tramadol | More potent than (-) | Less potent than (-) |

| (-)-Tramadol | Less potent than (+) | More potent than (+) |

| O-desmethyltramadol | Less potent than tramadol[7] | - |

Experimental Protocols

Competitive Radioligand Binding Assay for Mu-Opioid Receptor

This protocol outlines a method to determine the binding affinity (Ki) of tramadol and its metabolites for the human μ-opioid receptor.[9][10]

Objective: To determine the inhibition constant (Ki) of test compounds for the human μ-opioid receptor using a competitive radioligand binding assay with [3H]-DAMGO.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human μ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective μ-opioid receptor agonist).

-

Test Compounds: Tramadol, (+)-tramadol, (-)-tramadol, M1, (+)-M1, (-)-M1.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻⁴ M).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol describes a method to measure the inhibition of serotonin and norepinephrine uptake by tramadol and its enantiomers in vitro.[2][11][12]

Objective: To determine the IC50 values of test compounds for the inhibition of serotonin and norepinephrine transporters.

Materials:

-

Cell Lines/Tissue:

-

For SERT: Rat brain synaptosomes or HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

For NET: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

-

Radiolabeled Substrates: [3H]-Serotonin (5-HT) and [3H]-Norepinephrine (NE).

-

Test Compounds: Tramadol, (+)-tramadol, (-)-tramadol.

-

Positive Controls (Potent Inhibitors): Fluoxetine or Citalopram for SERT; Desipramine for NET.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Cell/Synaptosome Preparation:

-

HEK293 cells: Plate cells in 96-well plates and grow to confluence.

-

Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., cortex or striatum) by homogenization and differential centrifugation.

-

-

Assay Setup:

-

Wash the cells or resuspend the synaptosomes in assay buffer.

-

Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or controls for 10-15 minutes at room temperature or 37°C.

-

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate ([3H]-5-HT or [3H]-NE) at a concentration near its Km value.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer or by filtering the synaptosome suspension through glass fiber filters.

-

Cell Lysis (for cell-based assay): Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate or the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) uptake.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The binding of O-desmethyltramadol (M1) to the μ-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates the inhibitory G-protein, Gαi/o.[1] This initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability.

Figure 1: Mu-Opioid Receptor Signaling Cascade.

Descending Inhibitory Pain Pathway

The inhibition of serotonin and norepinephrine reuptake by tramadol enhances the activity of descending pain modulatory pathways.

Figure 2: Tramadol's Action on Descending Pain Pathways.

Experimental Workflow: In Vivo Microdialysis

This workflow illustrates the key steps in an in vivo microdialysis experiment to measure neurotransmitter levels following tramadol administration.[9][11]

Figure 3: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound's complex mechanism of action, involving both opioid and monoaminergic systems, provides a unique approach to pain management. Its efficacy is the result of the synergistic actions of its enantiomers and its active metabolite, M1. A thorough understanding of its interactions with neuronal pathways, as detailed in this guide, is crucial for optimizing its therapeutic use and for the development of novel analgesics with improved efficacy and safety profiles. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers dedicated to advancing the field of pain therapeutics.

References

- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mechanism for Opioid Analgesics in the Treatment of Pain [ebmconsult.com]

- 5. researchgate.net [researchgate.net]

- 6. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forum.graphviz.org [forum.graphviz.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide to the Solubility of Tramadol Hydrochloride in Various Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tramadol hydrochloride, a widely used centrally acting analgesic. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, development, and in vitro and in vivo characterization. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Core Physicochemical Properties of this compound

This compound is a white or almost white, crystalline powder.[1] Its molecular weight is 299.84 g/mol .[2] The compound's structure, (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride, contributes to its solubility characteristics.[2] It has a pKa of 9.41, indicating it is a weak base.[2][3]

Solubility Profile of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent and the pH of aqueous media. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base.

Quantitative and Qualitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems based on available data. It is important to note that precise quantitative solubility data in many organic solvents is not extensively published in publicly available literature. The provided qualitative descriptors are based on standardized pharmacopeial definitions.

| Solvent System | Temperature (°C) | Solubility | Quantitative Value |

| Water | 25 | Freely Soluble | > 20 mg/mL[4] |

| Water | 25 | Freely Soluble | 14,000 mg/L (14 mg/mL)[5] |

| Water | Not Specified | Freely Soluble | 30-100 mg/mL[6] |

| Aqueous Buffer (pH 1.2 - 7.5) | Not Specified | Highly Soluble | > 20 mg/mL[4] |

| 0.1 N HCl | Not Specified | Soluble | Not Specified[7] |

| Methanol | Not Specified | Freely Soluble | Not Specified[1][7][8] |

| Ethanol | Not Specified | Readily Soluble | Not Specified[3][9] |

| Acetone | Not Specified | Very Slightly Soluble | Not Specified[1][7][8] |

| Chloroform | Not Specified | Soluble | Not Specified[10] |

| Ether | Not Specified | Slightly Soluble | Not Specified[5] |

| Petroleum Ether | Not Specified | Slightly Soluble | Not Specified[11] |

Note: "Freely Soluble" generally corresponds to a solubility of >100 mg/mL. "Soluble" is typically in the range of 10-100 mg/mL. "Slightly Soluble" is in the range of 1-10 mg/mL, and "Very Slightly Soluble" is in the range of 0.1-1 mg/mL.

The aqueous solubility of this compound is pH-dependent. As a salt of a weak base, its solubility is expected to be higher in acidic conditions where it exists predominantly in its ionized form.[4]

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is a critical parameter determined experimentally. The "shake-flask" method is a widely accepted and robust technique for this purpose.

Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent system at a controlled temperature.

Materials and Equipment:

-

This compound API (solid powder)

-

Solvent of interest (e.g., purified water, ethanol, buffer solution)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample collection and analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass flask). The excess solid should be visually apparent.

-

Equilibration: Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solute in consecutive measurements remains constant.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Subsequently, withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

-

Sample Preparation for Analysis: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation of Solubility: Back-calculate the original concentration of this compound in the undissolved filtrate, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

This comprehensive guide provides foundational knowledge on the solubility of this compound, essential for formulation scientists and researchers in the pharmaceutical field. The provided data and protocols serve as a valuable resource for drug development and quality control.

References

- 1. drugfuture.com [drugfuture.com]

- 2. This compound [dailymed.nlm.nih.gov]

- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Modulation of Tramadol Release from a Hydrophobic Matrix: Implications of Formulations and Processing Variables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. 36282-47-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound TABLETS USPCIVRx Only [dailymed.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Tramadol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of tramadol hydrochloride, a centrally-acting synthetic analgesic. The information presented is intended to support research and development activities by offering detailed data, experimental context, and visual representations of key molecular pathways.

Pharmacokinetics of this compound

Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which are rapidly and almost completely absorbed after oral administration.[1][2] The drug undergoes extensive first-pass metabolism in the liver, leading to an absolute bioavailability of approximately 75% for oral formulations.[3][4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of tramadol is characterized by its conversion to an active metabolite, O-desmethyltramadol (M1), which plays a crucial role in its analgesic effect.[5][6] This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] Genetic variations in CYP2D6 can lead to significant inter-individual differences in metabolism, affecting both efficacy and safety.[7][8] Individuals classified as "poor metabolizers" may experience reduced analgesic effects, while "ultrarapid metabolizers" are at an increased risk of adverse effects due to higher M1 concentrations.[7][8]

The parent drug and its metabolites are primarily excreted by the kidneys, with approximately 90% of a dose eliminated via this route.[4][6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for tramadol and its principal active metabolite, M1, in healthy adults.

| Parameter | Tramadol | O-desmethyltramadol (M1) | Route of Administration | Citation(s) |

| Bioavailability (F) | ~75% (Oral) | - | Oral | [3][4][9] |

| 77% (Rectal) | - | Rectal | [10][11] | |

| 100% (IM) | - | Intramuscular | [10] | |

| Time to Peak (Tmax) | ~2 hours (IR) | ~3 hours (IR) | Oral (Immediate Release) | [4][9][12] |

| 4.9 hours (SR) | - | Oral (Sustained Release) | [1][2] | |

| Elimination Half-life (t1/2) | ~6.3 hours | ~7.4 hours | Intravenous / Oral | [4][10] |

| Volume of Distribution (Vd) | 2.6 L/kg (males) | - | Intravenous | [4][9] |

| 2.9 L/kg (females) | - | Intravenous | [4][9] | |

| Plasma Protein Binding | ~20% | - | - | [1][9][10] |

| Primary Metabolic Enzymes | CYP2D6 (O-demethylation) | UGT2B7, UGT1A8 | - | [1][6][13] |

| CYP3A4, CYP2B6 (N-demethylation) | (Glucuronidation) | - | [1][6] | |

| Primary Route of Excretion | Renal (~30% unchanged) | Renal | - | [4][6] |

Visualization: Tramadol Metabolic Pathway

The following diagram illustrates the metabolic conversion of tramadol in the liver.

Caption: Metabolic pathway of tramadol from administration to excretion.

Pharmacodynamics of this compound

Tramadol's analgesic effect is attributed to a unique dual mechanism of action, involving both the opioid and monoaminergic systems.[5][14] This multifaceted approach contributes to its efficacy in managing moderate to severe pain.[10]

Dual Mechanism of Action

-

Opioid Receptor Agonism : Tramadol and, more potently, its M1 metabolite are agonists at the µ-opioid receptor (MOR).[1][5] The affinity of the M1 metabolite for the MOR is significantly higher than that of the parent compound, making it the primary contributor to the opioid-mediated analgesia.[6][7] Binding to the MOR activates descending pain-inhibitory pathways.[5]

-

Monoamine Reuptake Inhibition : The two enantiomers of tramadol have distinct roles in modulating neurotransmitters.[1][10]

This inhibition increases the concentration of serotonin and norepinephrine in the synaptic cleft, which enhances the activity of descending inhibitory pain pathways in the spinal cord.[1][5] The synergistic action of MOR agonism and monoamine reuptake inhibition provides a broad spectrum of analgesia.[15]

Visualization: Synaptic Mechanism of Action

The diagram below depicts tramadol's dual action at a central nervous system synapse.

Caption: Dual mechanism of tramadol at the neuronal synapse.

Experimental Protocols

The characterization of tramadol's pharmacokinetic and pharmacodynamic properties relies on established experimental methodologies.

Protocol for Human Pharmacokinetic Study

A typical clinical study to determine the pharmacokinetic profile of an oral tramadol formulation involves a randomized, single-dose, crossover design in healthy adult volunteers.

Methodology:

-

Subject Recruitment: Healthy male and female volunteers are screened for inclusion/exclusion criteria, including normal liver (CYP2D6 function) and kidney function.

-

Study Design: A two-period, two-sequence crossover design is often employed. Subjects are randomized to receive either the test formulation or a reference standard, followed by a washout period (typically one week) before receiving the alternate formulation.[11]

-

Dosing and Sample Collection: Following an overnight fast, subjects receive a single oral dose (e.g., 100 mg) of this compound.[9][11] Serial blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).[16][17] Plasma is separated by centrifugation and stored at -70°C until analysis.[17]

-

Bioanalytical Method: Plasma concentrations of tramadol and its M1 metabolite are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[17][18] This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation.[19]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, and Vd.

Visualization: Pharmacokinetic Study Workflow

Caption: Standard workflow for a two-period crossover pharmacokinetic study.

Protocols for In Vitro Pharmacodynamic Assays

1. µ-Opioid Receptor Binding Assay:

-

Objective: To determine the binding affinity (Ki) of tramadol and its metabolites to the µ-opioid receptor.

-

Methodology:

-

Cell membranes expressing the human µ-opioid receptor are prepared.

-

A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-DAMGO) is incubated with the cell membranes.

-

Increasing concentrations of the test compound (tramadol or M1) are added to compete with the radioligand for binding sites.

-

The reaction is terminated, and bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter is measured by liquid scintillation counting.

-

The IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation. The M1 metabolite demonstrates a significantly higher affinity (lower Ki) than the parent tramadol compound.[13]

-

2. Neurotransmitter Reuptake Inhibition Assay:

-

Objective: To measure the potency of tramadol enantiomers in inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET).

-

Methodology:

-

Human embryonic kidney (HEK293) cells stably expressing either human SERT or NET are cultured.

-

Cells are incubated with a radiolabeled substrate ([³H]-serotonin for SERT or [³H]-norepinephrine for NET) in the presence of varying concentrations of the test compound [(+)-tramadol or (-)-tramadol].

-

After incubation, the uptake reaction is stopped, and cells are washed to remove extracellular radiolabel.

-

The amount of radiolabel taken up by the cells is quantified using a scintillation counter.

-

The IC50 values are determined from concentration-response curves, indicating the potency of each enantiomer to inhibit its respective transporter.[15]

-

References

- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Tramadol - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics of tramadol and bioavailability of enteral tramadol formulations. 3rd Communication: suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. painphysicianjournal.com [painphysicianjournal.com]

- 13. ClinPGx [clinpgx.org]

- 14. droracle.ai [droracle.ai]

- 15. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of CYP2D6 genetic polymorphism on tramadol pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Pharmacodynamics Evaluation of Tramadol in Thermoreversible Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of the pharmacokinetics and determination of tramadol in rabbit plasma by a high-performance liquid chromatography-diode array detector method using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereospecific World of Tramadol: A Technical Guide to Enantiomer Receptor Affinities

For Researchers, Scientists, and Drug Development Professionals

Tramadol hydrochloride, a widely prescribed centrally acting analgesic, presents a fascinating case study in stereopharmacology. Marketed as a racemic mixture, its therapeutic effects are a composite of the distinct pharmacological profiles of its two enantiomers, (+)-tramadol and (-)-tramadol. This technical guide provides an in-depth exploration of the specific receptor affinities of these enantiomers, detailing the experimental methodologies used to elucidate these properties and visualizing the complex signaling pathways involved.

Core Tenets of Tramadol's Dual-Action Analgesia

Tramadol's analgesic efficacy stems from a dual mechanism of action: a weak opioid effect and a monoaminergic effect that inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2] This duality is intrinsically linked to the stereochemistry of the tramadol molecule. The two enantiomers, (+)-tramadol and (-)-tramadol, exhibit complementary and synergistic actions, each contributing differently to the overall therapeutic profile.[2][3]

The (+)-enantiomer is the primary contributor to the opioid-mediated analgesia, demonstrating a higher affinity for the mu-opioid receptor (MOR).[3][4] In contrast, the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake.[2][3] Both enantiomers contribute to the inhibition of serotonin reuptake, although the (+)-enantiomer is generally more potent in this regard.[3][5][6] This intricate interplay results in a broad-spectrum analgesic that is effective for various types of pain.[7]

Quantitative Receptor Affinities of Tramadol Enantiomers

The binding affinities of (+)-tramadol and (-)-tramadol for various receptors and transporters have been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for the enantiomers of tramadol and its primary active metabolite, O-desmethyltramadol (M1), at key targets.

| Compound | Receptor/Transporter | Ki (μM) | Reference(s) |

| (+)-Tramadol | Mu-Opioid (μ) | 1.33 - 15.7 | [3][8] |

| Delta-Opioid (δ) | 62.4 | [3] | |

| Kappa-Opioid (κ) | 54.0 | [3] | |

| Serotonin Transporter (SERT) | 0.53 - 0.87 | [3][5] | |

| Norepinephrine Transporter (NET) | - | ||

| (-)-Tramadol | Mu-Opioid (μ) | 24.8 - 28.8 | [3][8] |

| Delta-Opioid (δ) | 213 | [3] | |

| Kappa-Opioid (κ) | 53.5 | [3] | |

| Serotonin Transporter (SERT) | - | ||

| Norepinephrine Transporter (NET) | 0.43 - 1.08 | [3][5] | |

| (+)-O-desmethyltramadol (M1) | Mu-Opioid (μ) | 0.0034 - 0.153 | [5][8] |

| (-)-O-desmethyltramadol (M1) | Mu-Opioid (μ) | 0.24 - 9.68 | [5][8] |

Note: Ki values can vary between studies due to differences in experimental conditions.

Experimental Protocols

The determination of receptor and transporter affinities for tramadol enantiomers primarily relies on in vitro radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay for Opioid Receptor Affinity

This method quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.

1. Membrane Preparation:

-

Cells (e.g., HEK293 or CHO) stably expressing the human mu, delta, or kappa opioid receptor are cultured to confluency.

-

Cells are harvested, washed with ice-cold buffer, and then lysed via homogenization or sonication.

-

The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA or Bradford).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the test compound (e.g., (+)-tramadol or (-)-tramadol).

-

"Total binding" wells contain membranes and radioligand only.

-

"Non-specific binding" wells contain membranes, radioligand, and a high concentration of an unlabeled competing ligand (e.g., naloxone) to saturate all specific binding sites.

-

The plate is incubated at a specific temperature (e.g., 25-30°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

The filters are then dried, and the amount of radioactivity trapped on them is measured using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a specific neurotransmitter (serotonin or norepinephrine) into cells expressing the corresponding transporter (SERT or NET).

1. Cell Culture:

-

Cells (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are plated in a 96-well plate and grown to a confluent monolayer.

2. Uptake Inhibition Assay:

-

The cell monolayer is washed with an appropriate buffer.

-

The cells are then pre-incubated with varying concentrations of the test compound (e.g., (+)-tramadol or (-)-tramadol).

-

A radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine) is added to each well to initiate the uptake process.

-

The plate is incubated for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Non-specific uptake is determined in the presence of a known potent reuptake inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

3. Termination and Lysis:

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

The cells are then lysed to release the intracellular contents, including the transported radiolabeled neurotransmitter.

4. Scintillation Counting and Data Analysis:

-

The amount of radioactivity in the cell lysate is measured using a liquid scintillation counter.

-

The IC₅₀ value for the inhibition of neurotransmitter uptake is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathways of Tramadol Enantiomers

The distinct receptor affinities of (+)- and (-)-tramadol translate into different primary signaling cascades that contribute to the overall analgesic effect.

Mu-Opioid Receptor Signaling by (+)-Tramadol

As an agonist at the mu-opioid receptor, a G-protein coupled receptor (GPCR), (+)-tramadol initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Upon binding of (+)-tramadol to the mu-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the activated G-protein modulates ion channels, leading to an increase in potassium (K+) efflux (hyperpolarization) and a decrease in calcium (Ca2+) influx. The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters.

Monoamine Reuptake Inhibition

Both enantiomers contribute to the inhibition of serotonin and norepinephrine reuptake, which enhances descending inhibitory pain pathways in the spinal cord.

(+)-Tramadol is a more potent inhibitor of the serotonin transporter (SERT), while (-)-tramadol is a more potent inhibitor of the norepinephrine transporter (NET).[3][5] By blocking these transporters on the presynaptic neuron, the reuptake of serotonin and norepinephrine from the synaptic cleft is reduced. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their activity at postsynaptic receptors and strengthening the descending inhibitory pain pathways.

Synergistic Analgesia of Tramadol Enantiomers

The combination of the distinct pharmacological actions of (+)- and (-)-tramadol in the racemic mixture results in a synergistic analgesic effect. The opioid component, primarily from (+)-tramadol, and the monoaminergic component, from both enantiomers, act on different aspects of the pain transmission and modulation pathways.

This synergistic interaction allows for effective pain relief with a lower overall opioid load compared to traditional opioid analgesics, which may contribute to a more favorable side-effect profile. The multifaceted mechanism of action makes tramadol a valuable therapeutic option for a variety of pain conditions.

Conclusion

The pharmacological activity of this compound is a clear demonstration of the importance of stereochemistry in drug action. The distinct and complementary receptor affinities of its (+)- and (-)-enantiomers create a synergistic analgesic effect through both opioid and monoaminergic pathways. A thorough understanding of these stereospecific interactions is crucial for the rational design and development of future analgesic agents with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working to advance the field of pain management.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Khan Academy [khanacademy.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

In Vitro Characterization of Tramadol Hydrochloride's Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro characterization of the metabolites of tramadol hydrochloride. It includes detailed experimental protocols, quantitative kinetic data, and visualizations of key metabolic and signaling pathways to support research and development in the fields of pharmacology and drug metabolism.

Introduction to Tramadol Metabolism

Tramadol is a centrally acting analgesic that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system and subsequent phase II conjugation reactions. The resulting metabolites have distinct pharmacological activities that contribute to the overall analgesic effect and side-effect profile of the parent drug. Understanding the in vitro characteristics of these metabolites is crucial for predicting in vivo pharmacokinetics, drug-drug interactions, and interindividual variability in patient response.

The primary metabolic pathways of tramadol are O-demethylation and N-demethylation.[1] O-demethylation, primarily catalyzed by CYP2D6, produces O-desmethyltramadol (M1), the principal active metabolite responsible for the opioid-mediated analgesic effects.[2] N-demethylation, mediated by CYP3A4 and CYP2B6, forms N-desmethyltramadol (M2).[2] The secondary metabolite, N,O-didesmethyltramadol (M5), is formed through further metabolism of either M1 or M2.[3] These phase I metabolites can then undergo phase II metabolism, mainly glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs).[4][5]

Quantitative Data on Tramadol Metabolism

The following tables summarize the key in vitro kinetic parameters for the formation and subsequent metabolism of tramadol's primary metabolites in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Tramadol Metabolites

| Metabolic Pathway | Metabolite | Enzyme | Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| O-demethylation | M1 (O-desmethyltramadol) | CYP2D6 | (+)-tramadol | 210 | 125 | [6] |

| (-)-tramadol | 210 | 210 | [6] | |||

| N-demethylation | M2 (N-desmethyltramadol) | CYP3A4/CYP2B6 | Racemic | 1021 (high-affinity) | Not explicitly reported | [7] |

Table 2: Kinetic Parameters for the Glucuronidation of O-desmethyltramadol (M1)

| Enzyme | Enantiomer | Apparent Km (mM) | Glucuronidation Rate (pmol/mg/min) | Reference |

| UGT1A8 | 1R,2R-O-desmethyltramadol | 1.2 ± 0.23 | Not explicitly reported | [8] |

| UGT2B7 | 1S,2S-O-desmethyltramadol | 1.84 ± 1.2 | 62.4 | [8] |

| 1R,2R-O-desmethyltramadol | 4.6 ± 2.0 | 24.6 | [8] |

Note: Kinetic data for the formation of M5 (N,O-didesmethyltramadol) in vitro is not extensively reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize tramadol's metabolites.

In Vitro Metabolism of Tramadol in Human Liver Microsomes

Objective: To determine the formation of tramadol metabolites (M1, M2, and M5) from tramadol in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar compound not present in the incubation)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in water or methanol.

-

On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, add the human liver microsome suspension.

-

Add the tramadol solution to achieve a range of final concentrations (e.g., 1-500 µM) to determine kinetic parameters.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

-

Reaction Termination and Sample Preparation:

-

Incubate for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of tramadol and its metabolites (M1, M2, and M5).

-

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of tramadol and its metabolites for the mu-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [³H]diprenorphine or another suitable MOR ligand

-

Unlabeled ligand for determining non-specific binding (e.g., naloxone)

-

Tramadol, M1, M2, and M5

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of tramadol and its metabolites in the assay buffer.

-

Prepare the radioligand solution at a concentration close to its Kd value.

-

-

Binding Reaction:

-

In a 96-well plate, add the assay buffer, the cell membrane preparation (typically 10-20 µg of protein), the radioligand, and varying concentrations of the test compounds (tramadol and its metabolites).

-

For determining total binding, add assay buffer instead of the test compound.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin (SERT) and Norepinephrine (NET) Transporter Uptake Assays

Objective: To determine the inhibitory potency (IC50) of tramadol and its metabolites on serotonin and norepinephrine reuptake transporters.

Materials:

-

Cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) (e.g., HEK293 cells)

-

Radiolabeled substrate: [³H]serotonin for SERT or [³H]norepinephrine for NET

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Tramadol, M1, M2, and M5

-

Known selective inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET)

-

Lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Cell Plating:

-

Plate the hSERT or hNET expressing cells in a 24- or 96-well plate and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of tramadol or its metabolites, or a known inhibitor for non-specific uptake, for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate ([³H]serotonin or [³H]norepinephrine) at a concentration near its Km value.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C, ensuring the uptake is in the linear range.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification:

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Visualization of Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways associated with tramadol and its metabolites.

References

- 1. Radioligand-binding studies [bio-protocol.org]

- 2. bioivt.com [bioivt.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Dichotomous CNS Profile of Tramadol Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the complex effects of tramadol hydrochloride on the central nervous system (CNS). Tramadol, a centrally acting analgesic, exhibits a unique dual mechanism of action, functioning as both a weak agonist at the µ-opioid receptor (MOR) and as a serotonin-norepinephrine reuptake inhibitor (SNRI). This document, intended for researchers, scientists, and drug development professionals, elucidates the quantitative pharmacology, underlying signaling pathways, and key experimental methodologies pertinent to understanding tramadol's multifaceted CNS activity.

Quantitative Pharmacology of Tramadol and its Metabolites

The clinical effects of tramadol are a composite of the activities of the parent drug and its principal active metabolite, O-desmethyltramadol (M1). Tramadol is administered as a racemic mixture, with its enantiomers displaying distinct pharmacological profiles. The quantitative binding affinities (Ki) for human receptors and transporters are summarized below. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor/Transporter | Ki (nM) | Reference(s) |

| (±)-Tramadol | µ-Opioid Receptor (MOR) | 2400 | [1] |

| µ-Opioid Receptor (MOR) | 12500 | [2] | |

| (+)-Tramadol | µ-Opioid Receptor (MOR) | 1330 | [3][4] |

| (-)-Tramadol | µ-Opioid Receptor (MOR) | 24800 | [3][4] |

| (+)-O-desmethyltramadol (M1) | µ-Opioid Receptor (MOR) | 3.4 | [1] |

| µ-Opioid Receptor (MOR) | 3.359 | [5] | |

| (-)-O-desmethyltramadol (M1) | µ-Opioid Receptor (MOR) | 240 | [1] |

| µ-Opioid Receptor (MOR) | 674.3 | [5] | |

| (±)-O-desmethyltramadol (M1) | µ-Opioid Receptor (MOR) | 18.59 | [5] |

| (±)-Tramadol | Serotonin Transporter (SERT) | 990 | [6] |

| (+)-Tramadol | Serotonin Transporter (SERT) | 530 | [3][4] |

| (±)-Tramadol | Norepinephrine Transporter (NET) | 790 | [6] |

| (-)-Tramadol | Norepinephrine Transporter (NET) | 430 | [3][4] |

Table 1: Binding Affinities of Tramadol and its Metabolites at Key CNS Targets. This table summarizes the inhibitory constants (Ki) of tramadol enantiomers and its primary active metabolite, O-desmethyltramadol (M1), for the human µ-opioid receptor (MOR), serotonin transporter (SERT), and norepinephrine transporter (NET).

Signaling Pathways and Mechanisms of Action

Tramadol's effects on the CNS are mediated through two primary, yet distinct, signaling pathways: activation of the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.

µ-Opioid Receptor Signaling

The opioid effects of tramadol are primarily attributed to its active metabolite, (+)-O-desmethyltramadol, which exhibits a significantly higher affinity for the MOR than the parent compound.[1] The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates two major intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[7][8][9]

Activation of the MOR by an agonist leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).[10][11] This results in the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors to produce analgesia.[12][13]

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins.[9][14] This pathway is primarily associated with receptor desensitization, internalization, and some of the adverse effects of opioids, such as respiratory depression.[9][15]

Inhibition of Serotonin and Norepinephrine Reuptake

Tramadol's enantiomers exhibit stereoselective inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. The (+)-enantiomer is a more potent inhibitor of serotonin reuptake, while the (-)-enantiomer is more potent at inhibiting norepinephrine reuptake.[3][4][16] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing their neurotransmission.[17][18] This mechanism contributes to tramadol's analgesic effect, particularly in chronic pain states, and is also responsible for its antidepressant-like properties.

Key Adverse Effects in the Central Nervous System

The complex pharmacology of tramadol also underlies its potential for significant CNS-related adverse effects, most notably seizures and serotonin syndrome.

Seizures

Tramadol is known to lower the seizure threshold. While the precise mechanism is not fully elucidated, it is thought to involve multiple factors, including the inhibition of GABAergic pathways at high concentrations.[19][20][21] Some studies suggest an allosteric modulation of GABAA receptors.[21] The serotonergic and noradrenergic effects of tramadol may also contribute to this pro-convulsant activity.[20]

Serotonin Syndrome

Due to its inhibition of serotonin reuptake, tramadol can lead to serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the CNS.[22][23][24][25] The risk is significantly increased when tramadol is co-administered with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs).[25][26] Symptoms can range from mild (tachycardia, agitation) to severe (hyperthermia, seizures, and unconsciousness).[22][23]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro pharmacological assays. Below are generalized methodologies for the key experiments.

Radioligand Binding Assay for µ-Opioid Receptor Affinity (Ki)

This competitive binding assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Protocol Outline:

-

Receptor Source Preparation: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor are prepared.[2][27]

-

Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (tramadol or its metabolites).[2][27][28] Total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-radiolabeled antagonist like naloxone) are also determined.[2][28]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.[27]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[2][27]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[27]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[2]

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of a specific neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Protocol Outline:

-

Preparation of Synaptosomes or Transfected Cells: Brain tissue is homogenized to prepare synaptosomes, or cell lines stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET) are cultured.

-

Assay Setup: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]-5-HT or [³H]-NE) and varying concentrations of the test compound (tramadol enantiomers).

-

Incubation: The mixture is incubated for a short period to allow for neurotransmitter uptake.

-

Termination and Separation: The uptake is terminated by rapid filtration and washing to separate the intracellular radiolabeled neurotransmitter from the extracellular medium.

-

Quantification: The radioactivity taken up by the synaptosomes or cells is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined. This can be used to calculate the inhibitory constant (Ki).[29]

Conclusion

This compound's effects on the central nervous system are a direct consequence of its dual mechanism of action. The opioid-mediated analgesia is primarily driven by its active metabolite, O-desmethyltramadol, acting on the µ-opioid receptor. Concurrently, the parent drug's enantiomers inhibit the reuptake of serotonin and norepinephrine, contributing to its analgesic and mood-altering properties. This complex pharmacology, while offering a broad spectrum of therapeutic potential, also presents a significant risk of adverse CNS events, including seizures and serotonin syndrome. A thorough understanding of these mechanisms, supported by quantitative pharmacological data and detailed experimental validation, is crucial for the safe and effective development and clinical application of tramadol and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomers - Explore the Science & Experts | ideXlab [idexlab.com]

- 5. zenodo.org [zenodo.org]

- 6. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 12. Video: Opioid Receptors: Overview [jove.com]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jvsmedicscorner.com [jvsmedicscorner.com]

- 17. What are NET inhibitors and how do they work? [synapse.patsnap.com]

- 18. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tramadol - Wikipedia [en.wikipedia.org]

- 20. The Role of Mu Opioid and GABA Receptors in Tramadol-Induced Seizures: A Comprehensive Literature Review and Hypothesis Generation | Biores Scientia [bioresscientia.com]

- 21. Investigation of the Mechanisms of Tramadol-Induced Seizures in Overdose in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Serotonin syndrome - Symptoms & causes - Mayo Clinic [mayoclinic.org]

- 23. ridgefieldrecovery.com [ridgefieldrecovery.com]

- 24. Serotonin syndrome - Wikipedia [en.wikipedia.org]

- 25. The Mechanism for Tramadol (Ultram) Induced Risk of Serotonin Syndrome in Patients Taking SSRI Antidepressants [ebmconsult.com]

- 26. Tramadol Pill Alone May Cause Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicological Screening of Tramadol Hydrochloride in Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol hydrochloride is a centrally acting synthetic opioid analgesic used for the management of moderate to severe pain. Its mechanism of action is complex, involving weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1][2] While its analgesic properties are well-documented, a comprehensive understanding of its toxicological profile at the cellular level is crucial for drug development and safety assessment. This technical guide provides an in-depth overview of the initial toxicological screening of this compound in various cell lines, focusing on cytotoxicity, genotoxicity, and the underlying molecular mechanisms.

This document summarizes key quantitative data from in vitro studies, presents detailed experimental protocols for essential toxicological assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of tramadol's cellular effects.

Data Presentation: Summary of In Vitro Toxicological Data

The following tables summarize the quantitative data from various studies on the cytotoxic and genotoxic effects of this compound on different cell lines.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Exposure Time | IC50 Value | Key Findings |

| MDA-MB-231 (Breast Cancer) | MTT | 24 hours | 0.8 mg/mL | Inhibition of cell growth at concentrations > 0.5 mg/mL.[3] |

| MCF-7 (Breast Cancer) | MTT | 24 hours | 1.1 mg/mL | Inhibition of cell growth at concentrations > 1.0 mg/mL.[3] |

| HEC-1-A (Endometrial Cancer) | MTT | 24 hours | Not explicitly stated, but significant apoptosis at 1.5 mg/mL | Tramadol induced late apoptosis and necrosis in a dose-dependent manner. |

| RL95-2 (Endometrial Cancer) | MTT | 24 hours | Not explicitly stated, but significant apoptosis at 1.5 mg/mL | Tramadol increased early and late apoptotic cell populations. |

| SH-SY5Y (Neuroblastoma) | Calcein AM | 48-72 hours | Not explicitly stated, but significant decrease in viability at 500 µM | High concentrations and longer exposure times affect cell viability.[1] |

| PC-12 (Pheochromocytoma) | Not Specified | 48 hours | Not explicitly stated, but apoptosis and ROS increase at 600 µM | Tramadol induced apoptosis and increased reactive oxygen species.[3] |

Table 2: Genotoxicity of this compound

| Cell Line/System | Assay | Concentration/Dose | Key Findings |

| Mus musculus (in vivo) | Comet Assay | 25, 50, 75 mg/kg | Dose-dependent increase in DNA damage (tail length, % tail DNA, olive tail moment).[4] |

| Human Lymphocytes (in vitro) | Comet Assay | Not Specified | Further research with quantitative in vitro data is needed. |

Table 3: Apoptotic Effects of this compound

| Cell Line | Assay | Concentration | Apoptosis Rate |

| HEC-1-A (Endometrial Cancer) | Annexin V/PI | 1.5 mg/mL | Late Apoptosis: ~32.1%, Necrosis: ~13.3% |

| RL95-2 (Endometrial Cancer) | Annexin V/PI | 1.5 mg/mL | Early Apoptosis: ~19.8%, Late Apoptosis: ~73.1% |

| PC-12 (Pheochromocytoma) | Annexin V | 600 µM | Significant increase in annexin V positive cells.[3] |

| U87 (Glioblastoma) | Annexin V/PI | 30 µM (with TMZ) | Reduced TMZ-induced apoptosis from 23% to 12%. |

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 1.5 hours.

-

Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker. Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Comet Assay for Genotoxicity

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the tail.

Protocol:

-